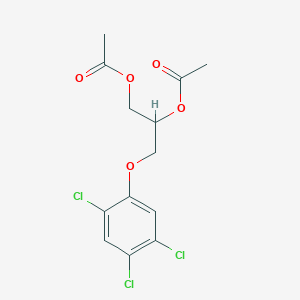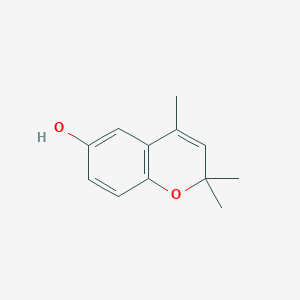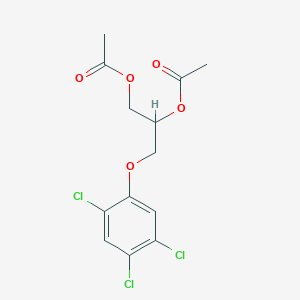
Cyclonona-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonona-1,3,5-triene is an organic compound characterized by a nine-membered ring containing three conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclonona-1,3,5-triene can be synthesized through the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method, however, yields the compound in low quantities.
Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound due to its complex synthesis and low yield. Research is ongoing to develop more efficient and scalable production techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cyclonona-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Cyclonona-1,3,5-triene has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely adopted in medical applications, its unique structure makes it a candidate for drug development studies.
Mecanismo De Acción
The mechanism by which Cyclonona-1,3,5-triene exerts its effects involves its ability to undergo conformational changes and participate in various chemical reactions. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with different chemical and biological systems .
Comparación Con Compuestos Similares
Cyclonona-1,3,5-triene can be compared with other similar compounds, such as:
Cyclonona-1,3,5,7-tetraene: This compound has an additional double bond, making it more reactive and less stable.
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds, often used in studies of aromaticity and ring strain.
This compound is unique due to its nine-membered ring structure, which introduces significant ring strain and conformational flexibility .
Propiedades
Número CAS |
6572-40-3 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
cyclonona-1,3,5-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-6H,7-9H2 |
Clave InChI |
FHBJNBBNAAXQKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC=CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


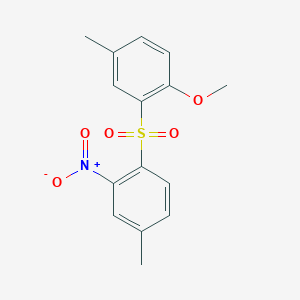
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
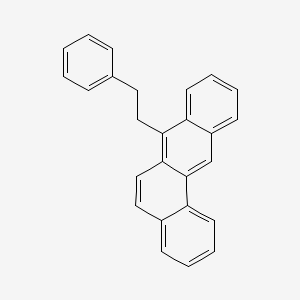
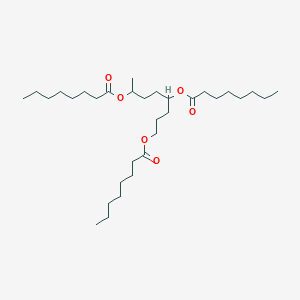
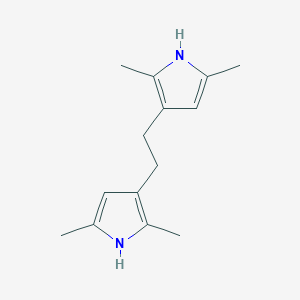


![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
